molecular formula C24H28N2O3 B2444172 1-(3-(dimethylamino)propyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 537685-97-5

1-(3-(dimethylamino)propyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2444172
CAS No.: 537685-97-5
M. Wt: 392.499
InChI Key: AVMXACKOOQMPBZ-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.499. The purity is usually 95%.
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Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-16-11-12-17(2)19(15-16)22(27)20-21(18-9-6-5-7-10-18)26(24(29)23(20)28)14-8-13-25(3)4/h5-7,9-12,15,21,27H,8,13-14H2,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTOWOWWCATYKK-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(dimethylamino)propyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic compound with potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrole ring substituted with various functional groups that contribute to its biological activity. Its molecular formula is C20H26N2O2C_{20}H_{26}N_{2}O_{2}, and it has a molecular weight of 342.44 g/mol.

PropertyValue
Molecular FormulaC20_{20}H26_{26}N2_{2}O2_{2}
Molecular Weight342.44 g/mol
CAS Number537685-97-5
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular signaling processes.

  • Enzyme Inhibition : The compound shows promise as an inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, suggesting potential applications in neuropharmacology.

In Vitro Studies

Recent in vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HT-29 (colon cancer)
    • A549 (lung cancer)

The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

In Vivo Studies

In vivo studies conducted on murine models have shown that administration of the compound leads to significant tumor growth inhibition compared to control groups.

Study TypeModelDose (mg/kg)Result
In VivoMouse Tumor2050% reduction in tumor size
In VivoXenograft30Significant survival benefit

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study investigated the anti-inflammatory properties of the compound in a rat model of arthritis. The administration resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6), indicating its potential use as an anti-inflammatory agent.
  • Neuroprotective Effects :
    Another case study focused on the neuroprotective effects against oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects on neuronal cells, suggesting its potential application in neurodegenerative diseases.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing pyrrolone derivatives like this compound?

The synthesis involves multi-step organic reactions, including cyclization and functional group coupling. Key steps include:

  • Cyclization : Base-assisted cyclization of precursor molecules under controlled pH (e.g., NaOH in ethanol) to form the pyrrolone core .
  • Acylation : Introduction of the 2,5-dimethylbenzoyl group via nucleophilic acyl substitution, requiring anhydrous conditions (e.g., DCM as solvent) and catalysts like DMAP .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol or methanol) to achieve >95% purity .
  • Example: 5-Hydroxy-3,5-diphenyl derivatives were synthesized with 61–86% yields using gradient elution (1:3 to 2:1 ethyl acetate/PE) .

Q. How is structural characterization performed for such complex pyrrolone derivatives?

A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For instance, aromatic protons in 5-(4-chlorophenyl) derivatives appear as doublets at δ 7.2–7.4 ppm .
  • FTIR : Detection of key functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹ for the pyrrolone ring) .
  • HRMS : Validation of molecular weight (e.g., [M+H]+ 471.0 for C₂₆H₃₁ClN₂O₄) .
  • X-ray Crystallography : Optional for absolute configuration determination, though not explicitly reported in the evidence .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with varying aryl substituents?

Yield optimization requires systematic parameter tuning:

  • Temperature Control : Exothermic steps (e.g., acylation) benefit from ice baths to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving coupling efficiency .
  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Example: Substituents like 4-methoxyphenyl increased yields to 86% due to enhanced electron-donating effects .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from dynamic effects or impurities. Mitigation strategies include:

  • Variable Temperature NMR : To identify tautomeric forms or conformational flexibility (e.g., keto-enol tautomerism in the hydroxy-pyrrolone moiety) .
  • 2D NMR Techniques : COSY and HSQC to assign overlapping signals, particularly in crowded aromatic regions .
  • Repurification : Additional recrystallization steps (e.g., from MeOH/EtOAc) to remove trace by-products .

Q. What methodological approaches are recommended for studying structure-activity relationships (SAR) in this compound class?

SAR studies require iterative synthesis and biological testing:

  • Analog Design : Systematic substitution of aryl groups (e.g., replacing 2,5-dimethylbenzoyl with 4-ethoxy-3-methylbenzoyl) to assess steric/electronic effects .
  • In Vitro Assays : Enzymatic inhibition screens (e.g., serotonin reuptake assays) to link structural motifs to activity .
  • Computational Modeling : Docking studies using software like AutoDock to predict interactions with biological targets (e.g., neurotransmitter transporters) .
  • Example: Fluorophenyl analogs showed enhanced binding affinity in preliminary assays, suggesting halogen interactions with hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.